molecular formula C8H18N2O3S B2912618 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide CAS No. 2247103-41-7

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide

Cat. No. B2912618
CAS RN: 2247103-41-7
M. Wt: 222.3
InChI Key: GJZFEQAULMJUMG-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

A series of pyrimidine derivatives containing 4-hydroxypiperidine groups were designed and synthesized using 4, 6-dichloropyrimidine as starting material . The antiproliferative activity of the target compounds against four cancer cell lines (MGC-803, PC-3, A549 and H1975) was evaluated in vitro .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) . It is soluble in water and slightly soluble in chloroform and methanol .

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide is not fully understood. However, it is believed that this compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. It has also been suggested that this compound may induce apoptosis in tumor cells.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and has been shown to be well-tolerated in animal studies. It has been found to have a half-life of approximately 4 hours in rats. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been found to have antitumor properties in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for research on 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide. One potential area of research is the development of this compound as a chiral auxiliary in asymmetric synthesis. Another potential area of research is the investigation of this compound as a potential antibacterial and antifungal agent. In addition, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in cancer treatment.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of piperidine with methanesulfonyl chloride, followed by the addition of N,N-dimethylamine. This compound has been extensively studied for its potential applications in antibacterial, antifungal, and antitumor properties. This compound has a low toxicity profile and has been shown to be well-tolerated in animal studies. Further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide involves the reaction of piperidine with methanesulfonyl chloride, followed by the addition of N,N-dimethylamine. The resulting compound is then hydrolyzed to obtain this compound. This synthesis method has been optimized to obtain high yields of pure this compound.

properties

IUPAC Name

1-(4-hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-10(2)14(12,13)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZFEQAULMJUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1(CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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